rac-2-Despiperidyl-2-amino Repaglinide-d5
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Overview
Description
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 is a deuterium-labeled derivative of Repaglinide, an insulin secretagogue used in the treatment of type-2 diabetes mellitus . This compound is primarily used as an internal standard for the quantification of Repaglinide in various analytical applications .
Preparation Methods
The synthesis of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 involves the incorporation of deuterium atoms into the Repaglinide molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Reaction Conditions: The reaction is carried out under controlled conditions using deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
Industrial Production: Industrial production methods involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Scientific Research Applications
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 has a wide range of scientific research applications, including:
Mechanism of Action
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 exerts its effects by mimicking the action of Repaglinide. The mechanism involves:
Insulin Secretion: The compound enhances insulin secretion by blocking ATP-dependent potassium channels (KATP channels) in pancreatic β-cells.
Molecular Targets: The primary molecular target is the sulfonylurea receptor (SUR1) associated with KATP channels.
Pathways Involved: The inhibition of KATP channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers insulin release.
Comparison with Similar Compounds
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 can be compared with other similar compounds, such as:
Repaglinide: The non-deuterated version, which is widely used as an antidiabetic agent.
Nateglinide: Another insulin secretagogue with a similar mechanism of action but different chemical structure.
Mitiglinide: A compound with a similar therapeutic application but distinct pharmacokinetic properties.
The uniqueness of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications .
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/i1D3,4D2 |
InChI Key |
OSCVKZCOJUTUFD-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
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